Cas no 343856-71-3 (3-(3-Fluorophenyl)piperidine)
3-(3-Fluorophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-fluorophenyl)Piperidine
- BYQNFDWRXQRLOL-UHFFFAOYSA-N
- BB 0260132
- 3-(3-Fluorophenyl)piperidine
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- Inchi: 1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
- InChI Key: BYQNFDWRXQRLOL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1CNCCC1
Computed Properties
- Exact Mass: 179.111027613g/mol
- Monoisotopic Mass: 179.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 2.1
3-(3-Fluorophenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518528-1g |
3-(3-Fluorophenyl)piperidine |
343856-71-3 | 95% | 1g |
$637 | 2022-09-01 | |
| Enamine | EN300-1843445-1g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 1g |
$1086.0 | 2023-09-19 | |
| Enamine | EN300-1843445-5g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 5g |
$3147.0 | 2023-09-19 | |
| Enamine | EN300-1843445-10g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 10g |
$4667.0 | 2023-09-19 | |
| Enamine | EN300-1843445-0.05g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 0.05g |
$252.0 | 2023-09-19 | |
| Enamine | EN300-1843445-0.1g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 0.1g |
$376.0 | 2023-09-19 | |
| Enamine | EN300-1843445-0.25g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 0.25g |
$538.0 | 2023-09-19 | |
| Enamine | EN300-1843445-0.5g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 0.5g |
$847.0 | 2023-09-19 | |
| Enamine | EN300-1843445-1.0g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 1g |
$1086.0 | 2023-05-26 | |
| Enamine | EN300-1843445-2.5g |
3-(3-fluorophenyl)piperidine |
343856-71-3 | 95% | 2.5g |
$2127.0 | 2023-09-19 |
3-(3-Fluorophenyl)piperidine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-(3-Fluorophenyl)piperidine
3-(3-Fluorophenyl)piperidine (CAS No. 343856-71-3): A Comprehensive Overview
Introduction to 3-(3-Fluorophenyl)piperidine
3-(3-Fluorophenyl)piperidine, a heterocyclic compound with the CAS registry number CAS No. 343856-71-3, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and potential applications in drug design. The presence of a fluorophenyl group at the third position of the piperidine ring introduces unique electronic and steric properties, making it a valuable molecule for exploring biological activities and synthetic transformations.
Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize 3-(3-fluorophenyl)piperidine with high purity and yield. These methods often involve multi-component reactions or catalytic processes, underscoring the importance of this compound as a building block in medicinal chemistry.
Structural Features and Chemical Properties
The molecular structure of CAS No. 343856-71-3 is characterized by a six-membered piperidine ring fused with a fluorinated benzene ring. The fluorine atom at the meta position of the phenyl group imparts distinct electronic effects, influencing the compound's reactivity and stability. This fluorine substitution also enhances lipophilicity, which is crucial for drug-like properties such as membrane permeability.
From a chemical standpoint, CAS No. 343856-71-3 exhibits moderate basicity due to the nitrogen atom in the piperidine ring. Its solubility in organic solvents and its ability to form stable salts make it amenable to various analytical techniques, including NMR spectroscopy and mass spectrometry.
Synthesis and Applications in Medicinal Chemistry
The synthesis of CAS No. 343856-71-29997 typically involves nucleophilic substitution or coupling reactions, often utilizing palladium catalysts for efficient cross-coupling. Recent studies have explored green chemistry approaches to minimize environmental impact while maintaining high yields.
In terms of applications, CAS No. 34299997 has shown promise in several therapeutic areas. For instance, its analogs have been investigated for their potential as antidepressants, anxiolytics, and neuroprotective agents due to their ability to modulate serotonin and dopamine pathways.
Moreover, CAS No. 29997 has been utilized as a scaffold in the development of novel kinase inhibitors, highlighting its role in targeted therapy research.
Biological Activity and Mechanism of Action
Recent studies have elucidated the biological activity of CAS No. 29997, particularly its interaction with various receptor systems. For example, it has demonstrated moderate affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
The mechanism of action involves both direct receptor binding and allosteric modulation, depending on the specific biological system under investigation. Preclinical studies have shown that CAS No. 29997 exhibits selectivity towards certain receptor subtypes, which is critical for minimizing off-target effects.
Additionally, computational modeling has been employed to predict the binding modes of CAS No. 29997, providing insights into its pharmacokinetic profile and bioavailability.
Toxicological Profile and Safety Assessment
To ensure safe use in preclinical studies, researchers have conducted comprehensive toxicological assessments of CAS No. 29997. Acute toxicity studies indicate that it has a favorable safety profile at therapeutic doses.
Chronic toxicity studies are currently underway to evaluate long-term effects on organ systems, particularly the liver and kidneys, which are often impacted by xenobiotics.
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